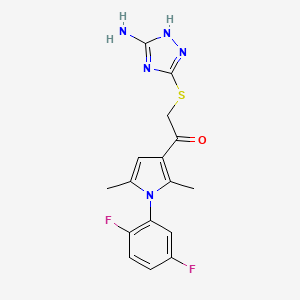

2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Description

Properties

IUPAC Name |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2,5-difluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N5OS/c1-8-5-11(14(24)7-25-16-20-15(19)21-22-16)9(2)23(8)13-6-10(17)3-4-12(13)18/h3-6H,7H2,1-2H3,(H3,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGFEMRWANOCEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C=CC(=C2)F)F)C)C(=O)CSC3=NNC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is a novel triazole derivative that combines a thioether linkage with a pyrrole moiety. This unique structure suggests significant potential for various biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the following components:

- Triazole ring : Known for its broad spectrum of biological activities.

- Thioether linkage : Enhances the compound's reactivity and potential interactions with biological targets.

- Pyrrole moiety : Contributes to the overall stability and bioactivity of the compound.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit notable antimicrobial , antifungal , and antiviral properties. The specific compound under discussion has shown preliminary efficacy against various pathogens. For instance, studies on structurally similar triazoles have demonstrated their ability to inhibit fungal growth and bacterial proliferation . The incorporation of an amino group in this compound may enhance these activities by improving solubility and facilitating interactions with biological targets.

Anticancer Potential

Recent investigations into triazole derivatives have identified their potential as anticancer agents. For example, studies have shown that certain triazole-thiones exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116). The IC50 values for these compounds indicate significant potency compared to standard treatments like cisplatin . The specific compound's thioether functionality may further contribute to its anticancer activity by enhancing cellular uptake or modulating signaling pathways involved in tumor growth.

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of various triazole derivatives against strains of Candida and Rhodotorula. Compounds similar to the one discussed showed MIC values as low as 25 µg/mL against Candida albicans, suggesting that the incorporation of a triazole ring significantly enhances antifungal activity .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on triazole-thione derivatives revealed that some exhibited IC50 values of 6.2 µM against HCT-116 colon cancer cells. The structural features of these compounds, including thioether linkages and heterocyclic rings, were found to be critical for their effectiveness .

Synthesis Methods

The synthesis of this compound can be achieved through various methods that prioritize efficiency and yield. Common strategies include:

- Cyclocondensation reactions involving thiosemicarbazides and appropriate carbonyl compounds.

- Microwave-assisted synthesis , which has been shown to enhance reaction rates and product yields significantly.

Comparative Analysis

The following table summarizes the biological activities of related compounds:

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| 5-Amino-1H-1,2,4-triazole | Structure | Antimicrobial | Core structure known for broad activity |

| Thiosemicarbazide | Structure | Anticancer | Lacks triazole ring but contains sulfur |

| 3-(5-Amino-1H-triazole)-propanoic acid | Structure | Moderate antifungal | Focuses more on amino acid properties |

The uniqueness of This compound lies in its combination of both thioether and heterocyclic functionalities alongside the triazole ring, potentially offering enhanced biological activity compared to its analogs.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for the compound is , with a molecular weight of approximately 334.37 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities. The presence of the thio group and difluorophenyl moiety enhances its potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted that various triazole derivatives demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds similar to the one were reported to have minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL against resistant bacterial strains .

Case Studies

- Triazole Hybrids : A series of synthesized clinafloxacin-triazole hybrids showed potent antibacterial efficacy, with some exhibiting MIC values comparable to established antibiotics like chloramphenicol .

- Antifungal Studies : Compounds derived from 1,2,4-triazole frameworks were tested against various fungal strains. For example, derivatives displayed excellent antifungal activities against Candida species, with some showing MIC values significantly lower than fluconazole .

Antifungal Properties

The compound's structural features suggest potential as an antifungal agent. The triazole ring is a well-known scaffold in antifungal drug design due to its ability to inhibit fungal cytochrome P450 enzymes.

Research Insights

A review on triazole derivatives emphasized their role in treating fungal infections. Specific derivatives were noted for their effectiveness against resistant strains of fungi, showcasing the importance of structural modifications in enhancing bioactivity .

Tyrosinase Inhibition

Recent studies have also explored the role of triazole compounds as tyrosinase inhibitors, which are crucial in treating hyperpigmentation disorders. The compound's ability to inhibit tyrosinase could be beneficial in cosmetic applications aimed at skin lightening.

Findings

Research has indicated that certain triazole derivatives exhibit strong inhibition of tyrosinase activity. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the triazole ring significantly enhance inhibitory effects .

Comparison with Similar Compounds

Substitution Patterns and Functional Group Variations

Key analogs and their differences are summarized below:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(1-(2,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone?

- Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves:

- Step 1 : Condensation of a 2,5-difluorophenyl-substituted pyrrole precursor with a thiol-containing triazole derivative under reflux conditions in glacial acetic acid (4–6 hours) .

- Step 2 : Purification via recrystallization from ethanol or DMF-EtOH (1:1) mixtures to isolate the product .

- Key Considerations : Equimolar ratios of reactants and controlled heating are critical to avoid side products like disulfide linkages.

Q. How is the compound structurally characterized post-synthesis?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis (e.g., at 100 K) confirms the molecular geometry, with mean C–C bond lengths of ~1.5 Å and R-factors <0.05 .

- Spectroscopy : H/C NMR and FT-IR verify functional groups (e.g., thioether linkage at ~250 cm) and aromatic proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak [M+H] and fragmentation patterns .

Q. What initial biological screening approaches are recommended for this compound?

- Methodological Answer :

- In vitro assays : Screen for kinase inhibition or antimicrobial activity using microplate-based assays (e.g., ATPase activity for kinases, MIC for antimicrobials) .

- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks to rule out false positives .

- Dose-Response : Test concentrations ranging from 1 nM–100 µM to establish IC/EC values .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to evaluate variables (e.g., solvent polarity, reaction time). For example, ethanol vs. DMF as solvents may improve yields by 15–20% .

- Flow Chemistry : Continuous-flow systems reduce side reactions (e.g., oxidation) by precise temperature control and shorter residence times .

- Purification : Gradient elution in HPLC (C18 column, acetonitrile/water) resolves co-eluting impurities .

Q. How should contradictory biological activity data be addressed?

- Methodological Answer :

- Reproducibility Checks : Validate assays across multiple labs using standardized protocols (e.g., CLIA guidelines) .

- Structural Confirmation : Re-characterize batches via XRD to rule out polymorphic variations affecting activity .

- Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Synthesis : Modify the triazole ring (e.g., substituents at position 5) or pyrrole fluorophenyl group to assess steric/electronic effects .

- Computational Modeling : Docking (AutoDock Vina) and MD simulations predict binding modes to targets like kinases or GPCRs .

- Bioisosteric Replacement : Substitute the thioether with sulfoxide/sulfone groups to modulate solubility and potency .

Q. What advanced analytical methods resolve challenges in quantifying degradation products?

- Methodological Answer :

- LC-MS/MS : Quantify hydrolytic degradation (e.g., cleavage of the thioether bond) using MRM (multiple reaction monitoring) modes .

- Stability Studies : Accelerated testing (40°C/75% RH for 4 weeks) identifies major degradants, with degradation kinetics modeled via Arrhenius equations .

- Isotopic Labeling : Use F NMR to track fluorophenyl group stability under acidic/basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.